Cerium(3+) neodecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

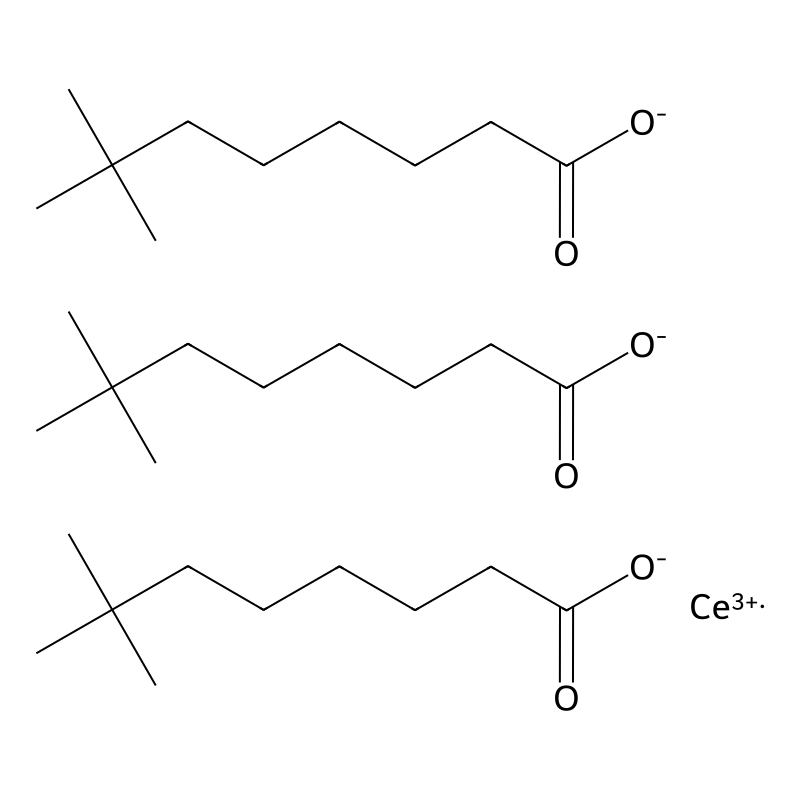

Cerium(3+) neodecanoate, also referred to by its IUPAC name cerium(3+) tris(2-ethyl-2,5-dimethylhexanoate), is a coordination compound with the molecular formula . This compound features cerium in its +3 oxidation state and is characterized by the presence of neodecanoate ligands, which are derived from neodecanoic acid. The structure of cerium(3+) neodecanoate allows it to exhibit unique solubility and reactivity properties, making it valuable in various applications ranging from catalysis to biological studies.

Common Reagents and Conditions- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

- Reducing Agents: Sodium borohydride.

- Ligand Exchange: Other carboxylic acids or amines can be involved in substitution reactions.

Research indicates that cerium(3+) neodecanoate possesses potential antioxidant properties, which may allow it to mimic certain biological enzymes. This characteristic makes it a subject of interest for studies related to oxidative stress and potential therapeutic applications. Its ability to interact with biological systems suggests that it could play a role in drug delivery systems or as an agent in treating oxidative stress-related conditions.

Cerium(3+) neodecanoate can be synthesized through the reaction of cerium(III) chloride with neodecanoic acid. The synthesis typically involves the following steps:

- Reaction Setup: Combine cerium(III) chloride with neodecanoic acid in a suitable solvent such as ethanol or acetone.

- Heating: Heat the mixture under reflux conditions to facilitate the formation of the coordination complex.

- Purification: The product is purified through recrystallization to obtain high purity and yield.

Industrial Production

In industrial settings, similar principles are employed but on a larger scale. Continuous reactors and automated systems are often utilized to maintain consistency and efficiency during production.

Cerium(3+) neodecanoate finds applications across various fields:

- Catalysis: Utilized as a catalyst in organic reactions due to its ability to facilitate electron transfer processes.

- Biological Research: Investigated for its antioxidant properties and potential therapeutic uses.

- Industrial Uses: Employed in the production of coatings, lubricants, and as a stabilizer in plastics.

Studies on the interactions of cerium(3+) neodecanoate with other compounds have shown its versatility as a Lewis acid. It can coordinate with various organic molecules and function as a redox catalyst, facilitating electron transfer between different species. This dual functionality enhances its applicability in both research and industrial contexts.

Cerium(3+) neodecanoate is part of a broader class of cerium compounds. Here are some similar compounds along with their characteristics:

| Compound Name | Ligand Type | Unique Features |

|---|---|---|

| Cerium(3+) acetate | Acetate | Commonly used in organic synthesis; simpler structure. |

| Cerium(3+) nitrate | Nitrate | Soluble in water; used in various chemical applications. |

| Cerium(3+) chloride | Chloride | Basic salt form; less complex than cerium(3+) neodecanoate. |

Uniqueness

Cerium(3+) neodecanoate is unique due to its specific ligand structure, which imparts distinct solubility and reactivity properties compared to other cerium complexes. The steric hindrance provided by the neodecanoate ligands influences both the compound's reactivity and stability, making it particularly useful in specialized applications.

X-Ray Diffraction Analysis of Crystal Lattice Parameters

X-ray diffraction analysis serves as a fundamental technique for elucidating the crystal structure and lattice parameters of cerium(3+) neodecanoate. The coordination compound exhibits a complex crystalline arrangement that reflects the unique bonding interactions between the cerium(3+) center and the neodecanoate ligands [2].

Studies of analogous cerium carboxylates have revealed that these compounds typically adopt distorted coordination geometries, with each ligand occupying either monodentate or bidentate binding positions [2]. The X-ray diffraction patterns provide crucial information about the unit cell dimensions, space group symmetry, and atomic positions within the crystal lattice. While specific crystallographic data for cerium(3+) neodecanoate remains limited in the literature, comparative analysis with related cerium oxide and carboxylate structures provides valuable insights [3] [4].

The diffraction peaks are produced by constructive interference when the X-ray beam is scattered at specific angles from each set of lattice planes within the crystal [5]. For cerium-containing compounds, the heavy cerium atoms contribute significantly to the scattering intensity, making the determination of metal coordination environments particularly accessible through this technique.

Research has demonstrated that cerium compounds generally exhibit fluorite-type structures when in the tetravalent state, as observed in cerium dioxide (CeO₂) with its cubic Fm-3m space group and lattice parameter of 5.47 Å [4]. However, the trivalent cerium in cerium(3+) neodecanoate adopts different coordination arrangements that accommodate the bulky organic ligands while maintaining structural stability [6] [7].

The thermal stability of the crystal structure has been investigated through variable-temperature X-ray diffraction studies. These investigations reveal that cerium carboxylates undergo structural transitions at elevated temperatures, ultimately leading to the formation of cerium oxides through intermediate carbonate phases [8] [9]. The decomposition pathway typically involves the initial formation of cerium oxycarbonate (Ce₂O₂CO₃) before final conversion to cerium dioxide [8] [10].

Table 1: X-Ray Diffraction Data for Cerium-containing Reference Compounds

| Compound | Crystal System | Space Group | Lattice Parameter a (Å) | Lattice Parameter b (Å) | Lattice Parameter c (Å) |

|---|---|---|---|---|---|

| CeO₂ (cubic) | Cubic | Fm-3m (225) | 5.47 | 5.47 | 5.47 |

| Ce₂O₃ (hexagonal) | Hexagonal | P-3m1 (164) | 3.89 | 3.89 | 6.06 |

| CeFe₂ (cubic) | Cubic | Fd-3m (227) | 7.42 | 7.42 | 7.42 |

| CeN (cubic) | Cubic | Fm-3m (225) | 5.02 | 5.02 | 5.02 |

| CeP (cubic) | Cubic | Fm-3m (225) | 5.94 | 5.94 | 5.94 |

Spectroscopic Methods

Fourier Transform Infrared Analysis of Carboxylate Bonding Modes

Fourier transform infrared spectroscopy provides essential information about the carboxylate bonding modes in cerium(3+) neodecanoate. The technique is particularly valuable for distinguishing between different coordination geometries of the carboxylate ligands [11] [12] [13].

The infrared spectrum of cerium(3+) neodecanoate exhibits characteristic absorption bands that arise from the vibrational modes of the carboxylate groups and the organic chain components [14] [15]. The most diagnostic bands appear in the region between 1300-1700 cm⁻¹, corresponding to the symmetric and antisymmetric stretching vibrations of the carboxylate groups [12] [16].

According to the Deacon-Phillips principle, the difference between the symmetric and antisymmetric carboxylate stretching frequencies (Δν) can be used to determine the coordination mode [12] [13]. For monodentate coordination, Δν typically increases compared to the free carboxylate ion, while bidentate chelating coordination results in a decrease in Δν [12] [16]. Research has demonstrated that these frequency shifts occur primarily due to changes in the carboxylate carbon-oxygen bond lengths and the oxygen-carbon-oxygen bond angle upon metal coordination [13].

The neodecanoate ligands contribute additional spectroscopic features through their branched alkyl chains. Strong absorptions in the 2850-2950 cm⁻¹ region correspond to carbon-hydrogen stretching vibrations of the methyl and methylene groups [17] [11]. Deformation bands of these groups appear around 1450-1480 cm⁻¹, providing information about the conformational arrangement of the organic chains [18] [19].

Studies of cerium carboxylate coordination reveal that the metal-carboxylate interaction can be monitored through low-frequency vibrations in the 250-600 cm⁻¹ region [20] [21]. These bands correspond to metal-oxygen stretching modes and provide direct evidence for the formation of coordination bonds between the cerium center and the carboxylate oxygen atoms [19] [22].

Table 2: Fourier Transform Infrared Spectroscopic Analysis of Cerium(3+) Neodecanoate

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Bonding Mode Assignment | Intensity |

|---|---|---|---|

| Antisymmetric COO⁻ stretch | 1550-1620 | Monodentate/Bidentate coordination | Strong |

| Symmetric COO⁻ stretch | 1380-1450 | Symmetric carboxylate coordination | Medium-Strong |

| C-H stretch (alkyl) | 2850-2950 | Neodecanoate alkyl chains | Medium |

| C-H deformation | 1450-1480 | Methyl/methylene groups | Medium |

| Metal-oxygen stretch | 400-600 | Ce-O coordination bonds | Weak-Medium |

| Metal-carboxylate coordination | 250-350 | Ce-carboxylate interaction | Weak |

X-ray Photoelectron Spectroscopy Studies of Cerium Oxidation States

X-ray photoelectron spectroscopy represents a powerful surface-sensitive technique for determining the oxidation states of cerium in cerium(3+) neodecanoate complexes [23] [24] [25]. The technique provides quantitative information about the chemical environment of cerium atoms within the first few nanometers of the sample surface [26] [27].

The cerium 3d core level spectrum exhibits complex multiplet structures due to the presence of unfilled 4f orbitals, resulting in multiple peaks that correspond to different final state configurations [26] [28]. For cerium(3+) species, characteristic peaks appear at binding energies of approximately 882.5 eV (3d₅/₂) and 901.0 eV (3d₃/₂), separated by spin-orbit coupling [29] [30]. The presence of cerium(4+) can be identified through satellite features at higher binding energies, particularly around 916.5 eV [26] [23].

Research has demonstrated that cerium compounds frequently exhibit mixed oxidation states, with the relative proportions of Ce³⁺ and Ce⁴⁺ depending on the synthesis conditions, thermal treatment, and environmental factors [23] [31]. The quantitative analysis of these oxidation states requires careful deconvolution of the complex multiplet structure using appropriate reference standards [28] [29].

The oxygen 1s spectrum provides complementary information about the chemical environment of the carboxylate oxygen atoms. The binding energy around 531.8 eV is characteristic of oxygen in carboxylate groups, while different chemical environments may produce shifts in this position [27] [32]. The carbon 1s spectrum exhibits distinct peaks for the carboxyl carbon (approximately 288.9 eV) and the alkyl chain carbons (around 285.0 eV), allowing for the identification of different carbon environments within the molecule [33] [34].

Studies have shown that the surface composition of cerium carboxylates can differ from the bulk composition due to preferential surface enrichment of certain components or surface reactions with atmospheric species [26] [27]. The depth profiling capabilities of X-ray photoelectron spectroscopy enable the investigation of these surface effects and provide insights into the stability of the cerium(3+) neodecanoate under various conditions [23] [25].

Table 3: X-ray Photoelectron Spectroscopy Analysis of Cerium Oxidation States

| Core Level | Binding Energy (eV) | Oxidation State | Peak Characteristics |

|---|---|---|---|

| Ce 3d₅/₂ | 882.5 | Ce³⁺ | Main Ce³⁺ peak |

| Ce 3d₃/₂ | 901.0 | Ce³⁺ | Spin-orbit coupled |

| O 1s | 531.8 | O²⁻ (carboxylate) | Carboxylate oxygen |

| C 1s (carboxyl) | 288.9 | C in COO⁻ | Carboxyl carbon |

| C 1s (alkyl) | 285.0 | C in alkyl chain | Hydrocarbon carbon |

| Ce 3d satellite | 916.5 | Ce⁴⁺ satellite | Shake-up satellite |

Thermogravimetric Analysis of Thermal Decomposition Pathways

Thermogravimetric analysis provides comprehensive information about the thermal stability and decomposition pathways of cerium(3+) neodecanoate [8] [35] [9]. The technique measures mass changes as a function of temperature under controlled atmospheric conditions, enabling the identification of distinct decomposition stages and the quantification of mass losses associated with each process [36] [37].

The thermal decomposition of cerium(3+) neodecanoate follows a complex multi-stage process that has been extensively studied for related cerium carboxylates [8] [9] [10]. The initial stage, occurring between 25-150°C, involves the loss of surface moisture and any residual solvents from the synthesis process [38] [37]. This is followed by the elimination of structural water molecules in the temperature range of 150-250°C [36] [9].

The major decomposition stage occurs between 250-450°C, characterized by the breakdown of the organic neodecanoate ligands [8] [35]. This process involves the simultaneous evolution of carbon dioxide and symmetrical ketones, a characteristic feature of metal carboxylate thermal decomposition [9] [39]. The formation of ketones occurs through a radical recombination mechanism involving the decarboxylation of adjacent carboxylate groups [40] [39].

At higher temperatures (450-650°C), the decomposition continues with the formation of cerium oxycarbonate (Ce₂O₂CO₃) as an intermediate product [8] [9]. This stage is accompanied by the continued evolution of carbon dioxide and organic fragments [41] [10]. The oxycarbonate phase subsequently decomposes at temperatures between 650-900°C, ultimately leading to the formation of cerium dioxide as the final product [9] [37].

The kinetics of these decomposition processes have been studied using various heating rates and atmospheric conditions [38] [42]. Research has shown that the decomposition temperature and mechanism can be influenced by factors such as the heating rate, atmosphere composition, and the presence of other metal species [43] [44].

Gas evolution analysis conducted in conjunction with thermogravimetric measurements provides detailed information about the volatile products formed during each decomposition stage [8] [45]. Mass spectrometry coupled with thermogravimetric analysis has identified the specific organic compounds evolved, including symmetrical ketones corresponding to the neodecanoate ligand structure [38] [39].

Table 4: Thermogravimetric Analysis of Cerium(3+) Neodecanoate Thermal Decomposition

| Temperature Range (°C) | Mass Loss (%) | Decomposition Process | Evolved Species |

|---|---|---|---|

| 25-150 | 2-5 | Moisture/solvent loss | H₂O, solvents |

| 150-250 | 8-12 | Structural water elimination | H₂O |

| 250-450 | 35-45 | Organic ligand decomposition | CO₂, organic fragments |

| 450-650 | 25-35 | Symmetrical ketone formation | Ketones, CO₂ |

| 650-900 | 10-15 | Carbonate intermediate formation | CO₂ |

| 900-1200 | 5-8 | Final oxide formation | CO₂ |

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.